molecular formula C12H8BrNO2 B8354029 4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde

Cat. No.: B8354029
M. Wt: 278.10 g/mol
InChI Key: BHADWTQVCRWBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde is a brominated aromatic aldehyde featuring a pyridin-3-yloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by:

  • A reactive aldehyde group at the 1-position.
  • A bromine atom at the 4-position, enhancing electrophilicity and enabling cross-coupling reactions.
  • A pyridin-3-yloxy group, introducing steric bulk and electronic modulation via the nitrogen-containing heterocycle.

Applications include its use as an intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives for Alzheimer’s disease therapy) and in Pd-catalyzed coupling reactions .

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

4-bromo-2-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-10-4-3-9(8-15)12(6-10)16-11-2-1-5-14-7-11/h1-8H

InChI Key

BHADWTQVCRWBIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their properties are compared below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde 4-Br, 2-(pyridin-3-yloxy) 292.12 High reactivity in Pd-catalyzed couplings; potential hPreP activation
5-Bromo-2-hydroxybenzaldehyde 5-Br, 2-OH 201.02 Enhances hPreP proteolytic activity; used in benzimidazole-based Alzheimer’s drug candidates
4-Bromo-2-methoxybenzaldehyde 4-Br, 2-OCH₃ 215.05 Intermediate in thiazolidinedione synthesis; moderate electronic effects
4-Bromo-2-(trifluoromethoxy)benzaldehyde 4-Br, 2-OCF₃ 273.02 High-yield coupling reactions (93% yield with imidazo[1,2-b]pyridazine)
Benzaldehyde H (parent compound) 106.12 Baseline reactivity; used in VOC analysis and oxidation studies

Substituent Impact Analysis:

  • Bromo Group : Critical for electrophilic substitution and cross-coupling reactions. Bromine at the 4-position (para to aldehyde) enhances reactivity compared to ortho-substituted analogs .
  • Hydroxy (2-OH): Enhances hydrophilic interactions but reduces stability under acidic conditions compared to ethers . Trifluoromethoxy (OCF₃): Strong electron-withdrawing effect, boosting coupling reaction yields .
Aldehyde vs. Ketone Reactivity
  • Aldehydes (e.g., this compound) are ~10x more reactive than ketones (e.g., acetophenone) in reductions, as seen in EDAB-mediated reductions (93% yield for benzaldehyde vs. 68% for acetophenone) .
  • The aldehyde group enables nucleophilic additions (e.g., Knoevenagel condensations) and oxidations, whereas ketones require harsher conditions .
Pd-Catalyzed Couplings
  • This compound participates in direct arylations with heteroarenes (e.g., imidazo[1,2-b]pyridazine), yielding products in 84–93% efficiency .
  • Comparatively, 4-Bromo-2-(trifluoromethoxy)benzaldehyde achieves similar yields, but the pyridinyloxy group may improve regioselectivity in sterically hindered systems .

Bioactivity and Drug Design

  • hPreP Activation :

    • Bromo and hydroxy substitutions (e.g., 5-bromo-2-hydroxybenzaldehyde) enhance proteolytic activity against Aβ(1–42), a key Alzheimer’s disease target. Replacement of Br with F, OCH₃, or OH reduces activity by >50% .
    • The pyridin-3-yloxy group in this compound may mimic hydroxy interactions while improving metabolic stability, though this requires validation .
  • Lipinski’s Rule Compliance :

    • Brominated benzaldehydes (MW < 500) generally comply with drug-likeness criteria, facilitating their use in bioactive scaffolds .

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